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Compound of Interest

Compound Name: PF-07265028

Cat. No.: B15613986

In the landscape of next-generation immuno-oncology targets, Hematopoietic Progenitor
Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1
(MAP4K1), has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1
IS a promising strategy to enhance anti-tumor immunity. This guide provides a comparative
preclinical overview of two investigational HPK1 inhibitors: PF-07265028, developed by Pfizer,
and PRJ1-3024, from Zhuhai Yufan Biotechnologies.

Both PF-07265028 and PRJ1-3024 are orally bioavailable small molecules designed to block
the kinase activity of HPK1, thereby preventing downstream immunosuppressive signaling and
promoting a robust anti-tumor immune response mediated by cytotoxic T-lymphocytes.[1] While
both compounds are advancing through clinical trials, the publicly available preclinical data for
PF-07265028 is more extensive, largely stemming from a detailed publication in the Journal of
Medicinal Chemistry. In contrast, preclinical information for PRJ1-3024 is primarily derived from
high-level summaries on the company's website and presentations at scientific conferences.

Mechanism of Action: Targeting the HPK1 Signaling
Pathway

HPKZ1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions
as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement,
HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76,
leading to their ubiquitination and degradation. This dampens the T-cell activation signal. By
inhibiting HPK1, both PF-07265028 and PRJ1-3024 aim to sustain TCR signaling, leading to
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enhanced T-cell proliferation, cytokine production, and ultimately, a more potent anti-tumor
immune response.

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling
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HPK1 Signaling Pathway and Point of Intervention.

Quantitative Data Comparison

The following tables summarize the available quantitative preclinical data for PF-07265028. At
present, directly comparable quantitative preclinical data for PRJ1-3024 has not been publicly
disclosed in similar detail.

Table 1: In Vitro Potency and Cellular Activity of PF-

Parameter Assay Species Value
_ _ HPK1 Enzymatic
Biochemical Potency Human 0.23nM

Assay (IC50)

o pSLP-76 (S376)
Cellular Activity o Human PBMCs 17 nM
Inhibition (1IC50)

IL-2 Production EC50
(aCD3 stimulation)

Human PBMCs 19 nM

Data extracted from Gallego, R. A., et al. (2024). Discovery of PF-07265028, A Selective Small
Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer.
Journal of Medicinal Chemistry.

Kinase % Inhibition at 1 pM
MAP4K2 (GCK) <50%
MAP4K3 (GLK) <50%
MAP4K5 (KHS) <50%
MINK1 <50%
TNIK <50%
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PF-07265028 demonstrated high selectivity for HPK1 against a panel of 395 kinases. The table
highlights its selectivity against closely related MAP4K family members. Data from Gallego, R.
A., et al. (2024).

Table 3: Pharmacokinetic Profile of PF-07265028 in
Preclinical Species

Species S Dose T1/2 (h) Cmax AUClast B.it.)availa
(mglkg) (ng/mL) (ng*h/imL) bility (%)

Mouse Y 1 2.1 - 1060 -

PO 10 3.1 2400 12600 119

Rat v 1 3.8 - 1100 -

PO 10 53 1600 11300 103

Dog v 0.5 4.8 - 1340 -

PO 1 5.8 390 3500 52

Data extracted from Gallego, R. A., et al. (2024).

PRJ1-3024 Preclinical Overview

While specific quantitative data is not available, it has been reported that preclinical in vivo
studies in tumor models demonstrated that PRJ1-3024 significantly inhibited the growth of
multiple tumor types.[2] The compound has received IND approval from the FDA and NMPA
and is currently in Phase I/11 clinical trials for advanced solid tumors.[2] Pharmacodynamic
assessments in the clinical setting include the evaluation of SLP-76 phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
The following are summaries of key experimental protocols used in the evaluation of PF-
07265028.

HPK1 Enzymatic Assay
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o Objective: To determine the direct inhibitory activity of the compound against the HPK1
enzyme.

» Methodology: Recombinant human HPK1 enzyme is incubated with a peptide substrate and
ATP. The test compound is added at various concentrations. The kinase reaction is allowed
to proceed, and the amount of phosphorylated substrate is quantified. IC50 values are
calculated from the dose-response curve.

Cellular pSLP-76 Assay

o Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

o Methodology: Human peripheral blood mononuclear cells (PBMCs) are pre-incubated with
escalating concentrations of the HPK1 inhibitor. T-cell receptor signaling is then stimulated
using anti-CD3/CD28 antibodies. Following stimulation, cells are lysed, and the levels of
phosphorylated SLP-76 (pSLP-76) at serine 376 are measured by a quantitative
immunoassay. EC50 values are determined from the dose-response curve of pSLP-76
inhibition.

In Vivo Syngeneic Mouse Tumor Models

o Objective: To evaluate the anti-tumor efficacy of the HPKL1 inhibitor.

o Methodology: Immunocompetent mice are inoculated with a syngeneic tumor cell line (e.g.,
MC38 colorectal adenocarcinoma). Once tumors reach a palpable size, mice are
randomized into treatment groups (e.g., vehicle control, PF-07265028). The compound is
administered orally at a specified dose and schedule. Tumor growth is monitored regularly by
caliper measurements, and tumor growth inhibition (TGI) is calculated relative to the vehicle
control group.
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General Preclinical Evaluation Workflow for an HPKZ1 Inhibitor
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Preclinical Evaluation Workflow for HPK1 Inhibitors.

Summary and Conclusion

Both PF-07265028 and PRJ1-3024 represent promising therapeutic candidates targeting the
immunosuppressive kinase HPK1 for the treatment of cancer. Based on the available data, PF-
07265028 has been extensively characterized in preclinical studies, demonstrating potent and
selective inhibition of HPK1, favorable pharmacokinetic properties across multiple species, and
presumably, in vivo efficacy that supported its advancement into clinical trials.

While PRJ1-3024 is also in clinical development and has shown preclinical anti-tumor activity, a
detailed public disclosure of its preclinical data package is not yet available. A direct, data-
driven comparison of potency, selectivity, and pharmacokinetics is therefore challenging at this
time. Researchers and drug development professionals should anticipate further data
disclosures from both programs at upcoming scientific meetings and in peer-reviewed
publications to enable a more comprehensive comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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